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Introduction
Ergocristam, an ergot alkaloid derivative, presents a fascinating case study in stereochemistry

and its influence on molecular conformation and biological activity. As a stereoisomer of the

more common ergocristine, its unique structural features, arising from the inversion of the L-

proline residue to D-proline, have significant implications for its interaction with biological

targets. This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and analytical considerations of ergocristam, tailored for professionals in the

fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties
Ergocristam shares the characteristic tetracyclic ergoline ring system common to all ergot

alkaloids. Attached to this core is a complex tripeptide moiety. The key distinction between

ergocristam and its diastereomer, ergocristine, lies in the configuration of the proline residue

within this tripeptide side chain.
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Property Value Source

Chemical Formula C₃₅H₃₉N₅O₄ [1]

Molecular Weight 593.71 g/mol N/A

CAS Number 50868-53-6 [1]

Appearance
White to off-white solid

(presumed)
N/A

Solubility

Soluble in methanol, ethanol,

chloroform; sparingly soluble in

water (presumed)

N/A

Note: Due to the limited availability of specific experimental data for pure ergocristam, some

physicochemical properties are presumed based on the general characteristics of related ergot

alkaloids.

Stereochemistry: The Defining Feature
The stereochemistry of ergocristam is complex, featuring multiple chiral centers. The two most

critical aspects of its stereoisomerism are the configuration at the C-8 position of the ergoline

ring and the configuration of the proline residue in the tripeptide chain.

C-8 Epimerization: The "-ine" and "-inine" Distinction
Like other ergopeptines, ergocristam can exist as a pair of epimers at the C-8 position of the

lysergic acid moiety.[2]

Ergocristam (8R-isomer): The biologically active form, analogous to other "-ine" ergot

alkaloids (e.g., ergotamine, ergocristine).

Ergocristaminine (8S-isomer): The less biologically active form, analogous to other "-inine"

ergot alkaloids (e.g., ergotaminine, ergocristinine).[2]

This epimerization is a crucial factor in the analysis and biological evaluation of ergocristam,

as the two forms can interconvert, particularly in solution.[2]
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The Proline Inversion: The Genesis of Ergocristam
The defining stereochemical feature of ergocristam is the presence of a D-proline residue in

its tripeptide side chain, in contrast to the L-proline found in ergocristine.[1] This inversion at the

α-carbon of the proline ring significantly alters the three-dimensional shape of the tripeptide

moiety and, consequently, the overall conformation of the molecule.

Diagram of Proline Inversion:
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Caption: Proposed mechanism of proline inversion in ergot alkaloid biosynthesis.

Experimental Protocols
Isolation and Purification of Ergot Alkaloids (General
Procedure)
While a specific protocol for the isolation of pure ergocristam is not widely published, the

following general procedure for the extraction and purification of ergot alkaloids from fungal

cultures can be adapted.

Extraction: The fungal biomass (e.g., from Claviceps purpurea) is extracted with a suitable

organic solvent mixture, such as chloroform-methanol or acetone-water, often under slightly

alkaline conditions to ensure the alkaloids are in their free base form.

Acid-Base Extraction: The crude extract is subjected to a series of acid-base extractions to

separate the basic alkaloids from neutral and acidic impurities. The alkaloids are extracted
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into an acidic aqueous phase and then back-extracted into an organic solvent after

basification of the aqueous phase.

Chromatography: The enriched alkaloid fraction is then subjected to chromatographic

separation. Techniques such as column chromatography on silica gel or alumina, followed by

preparative high-performance liquid chromatography (HPLC), are commonly employed to

isolate individual alkaloids. The separation of diastereomers like ergocristam and

ergocristine, as well as their C-8 epimers, often requires chiral chromatography or highly

efficient reversed-phase HPLC systems.

UPLC-MS/MS Analysis of Ergocristam
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-

MS/MS) is a powerful technique for the sensitive and selective quantification of ergot alkaloids,

including ergocristam, in complex matrices.[3]

Typical UPLC-MS/MS Parameters:

Parameter Typical Value

Column
C18 reversed-phase (e.g., Acquity UPLC BEH

C18)

Mobile Phase

Gradient elution with acetonitrile and water,

often with additives like formic acid or

ammonium formate

Flow Rate 0.2 - 0.5 mL/min

Ionization Mode Electrospray Ionization (ESI), positive mode

MS/MS Mode Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1) [M+H]⁺ of ergocristam (m/z 594.3)

Product Ions (Q3)
Specific fragment ions for quantification and

confirmation

Diagram of a Typical UPLC-MS/MS Workflow:
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Caption: A generalized workflow for the analysis of ergocristam by UPLC-MS/MS.

Quantitative Data
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As of the date of this publication, detailed and publicly available NMR and crystallographic data

specifically for ergocristam are scarce. This is likely due to its lower abundance compared to

ergocristine and the challenges associated with isolating a pure standard. For reference and

comparative purposes, the following tables present typical data for the closely related

ergocristine. It is anticipated that the NMR spectrum of ergocristam would show significant

differences in the chemical shifts and coupling constants of the protons and carbons within the

D-proline residue and adjacent amino acids compared to the L-proline in ergocristine.

Table of Hypothetical ¹H NMR Data for the Proline Region of Ergocristam vs. Ergocristine (in

CDCl₃)

Proton
Ergocristine (L-Proline) -
Chemical Shift (δ, ppm)

Ergocristam (D-Proline) -
Expected Chemical Shift (δ,
ppm)

Pro-α ~4.5 Significant shift expected

Pro-β ~2.0, ~2.3 Shifts expected

Pro-γ ~1.9, ~2.1 Shifts expected

Pro-δ ~3.6, ~3.8 Shifts expected

Table of Hypothetical ¹³C NMR Data for the Proline Region of Ergocristam vs. Ergocristine (in

CDCl₃)

Carbon
Ergocristine (L-Proline) -
Chemical Shift (δ, ppm)

Ergocristam (D-Proline) -
Expected Chemical Shift (δ,
ppm)

Pro-α ~60 Significant shift expected

Pro-β ~30 Shifts expected

Pro-γ ~25 Shifts expected

Pro-δ ~47 Shifts expected

Pro-C=O ~172 Minor shift expected
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Note: The chemical shift values for ergocristam are hypothetical and are intended to illustrate

the expected impact of the proline inversion. Actual experimental data is required for

confirmation.

Signaling Pathways and Biological Activity
Ergot alkaloids are known to interact with a variety of neurotransmitter receptors, including

serotonergic, dopaminergic, and adrenergic receptors. The specific receptor binding profile and

functional activity of ergocristam have not been extensively characterized. However, based on

the known structure-activity relationships of other ergot alkaloids, it is plausible that the altered

stereochemistry of the tripeptide moiety in ergocristam would lead to a distinct receptor

interaction profile compared to ergocristine. This could manifest as differences in binding

affinity, agonist/antagonist activity, and receptor subtype selectivity.

Logical Diagram of Potential Pharmacological Investigation:
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Caption: A logical workflow for the pharmacological characterization of ergocristam.

Conclusion
Ergocristam represents an important, albeit understudied, member of the ergot alkaloid family.

Its unique stereochemistry, defined by the presence of a D-proline residue, sets it apart from its

more prevalent diastereomer, ergocristine. This structural nuance is predicted to have a

profound impact on its conformational preferences and, consequently, its biological activity.

Further research, including the isolation or synthesis of pure ergocristam, detailed

spectroscopic characterization (NMR, X-ray crystallography), and comprehensive

pharmacological evaluation, is necessary to fully elucidate its properties and potential

applications. This technical guide provides a foundational understanding of ergocristam's

chemical architecture and stereochemical intricacies, serving as a valuable resource for

researchers and scientists in the field of natural product chemistry and drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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